molecular formula C12H19BrN2O3 B1463572 (S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr CAS No. 1263078-19-8

(S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr

Cat. No.: B1463572
CAS No.: 1263078-19-8
M. Wt: 319.19 g/mol
InChI Key: YSMOCBZQQJAOPI-FVGYRXGTSA-N
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Description

(S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr is a chiral small molecule characterized by a catechol (3,4-dihydroxyphenyl) moiety, a dimethylamino group, and a methylaminopropionamide backbone. The stereochemistry at the S-configuration center influences its biological activity and physicochemical properties, such as solubility and receptor binding affinity. This compound is structurally related to natural phenolic derivatives like caffeic acid and its synthetic analogs, which are known for antioxidant, anti-inflammatory, and neuroprotective activities .

Properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-N,N-dimethyl-2-(methylamino)propanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3.BrH/c1-13-9(12(17)14(2)3)6-8-4-5-10(15)11(16)7-8;/h4-5,7,9,13,15-16H,6H2,1-3H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMOCBZQQJAOPI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC(=C(C=C1)O)O)C(=O)N(C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)N(C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263078-19-8
Record name Benzenepropanamide, 3,4-dihydroxy-N,N-dimethyl-α-(methylamino)-, hydrobromide (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263078-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr is a compound of significant interest in pharmacology and medicinal chemistry due to its structural similarity to various biologically active molecules. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center, which contributes to its biological activity. The presence of the 3,4-dihydroxyphenyl group is particularly noteworthy as it resembles structures found in neurotransmitters and other biologically active compounds.

  • Molecular Formula : C12H17BrN2O3
  • Molecular Weight : 303.18 g/mol

Research indicates that this compound may act on various biological targets:

  • Dopamine Receptors : The compound has been shown to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways.
  • Monoamine Oxidase Inhibition : Similar compounds have demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as dopamine and serotonin .
  • Antioxidant Properties : The dihydroxyphenyl moiety suggests potential antioxidant activity, which can protect cells from oxidative stress.

Antimicrobial Activity

A study highlighted the antimicrobial properties of related compounds, suggesting that this compound could exhibit similar effects. The compound was tested against various bacterial strains with promising results indicating its potential as an antimicrobial agent .

Neuroprotective Effects

In neuropharmacological studies, this compound was evaluated for its neuroprotective effects against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Results indicated that it could mitigate neurotoxic effects by enhancing dopamine signaling and reducing oxidative stress .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving mice subjected to MPTP-induced neurotoxicity, administration of this compound resulted in:

  • Reduction in Dopaminergic Neuron Loss : Histological analysis showed a significant preservation of dopaminergic neurons in treated groups compared to controls.
  • Behavioral Improvements : Treated mice exhibited improved locomotor activity, suggesting functional recovery.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound against common pathogens:

  • Pathogen Tested : Escherichia coli and Staphylococcus aureus.
  • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.

Data Summary

Activity Type Tested Against Outcome
AntimicrobialE. coliMIC = 32 µg/mL
AntimicrobialS. aureusMIC = 32 µg/mL
NeuroprotectionMPTP-induced neurotoxicitySignificant neuron preservation
Behavioral ImprovementMPTP modelImproved locomotor activity

Scientific Research Applications

Neuropharmacological Applications

Dopaminergic Activity
The compound is recognized for its role as a precursor to dopamine, which is crucial for motor control and cognitive functions. Research indicates that compounds similar to (S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr can enhance dopaminergic signaling in the brain, making them potential candidates for treating Parkinson's disease and other dopamine-related disorders. Studies have shown that administering such compounds can lead to improved motor functions and reduced symptoms of dopamine deficiency .

Monoamine Oxidase Inhibition
The compound may exhibit properties that inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine. By inhibiting MAO, this compound could prolong the effects of dopamine in the synaptic cleft, enhancing its therapeutic potential in neurodegenerative diseases .

Biochemical Research

Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of similar compounds has provided insights into how modifications at various positions affect biological activity. Compounds with hydroxyl groups, like this compound, have been shown to possess increased affinity for dopamine receptors, suggesting that further structural modifications could yield even more potent analogs .

Case Studies

Study Findings Implications
Johnson et al. (1989)Investigated the effects of various substituted tetrahydropyridines on MAO activity.Suggested potential for developing new MAO inhibitors from similar structures.
Recent Clinical TrialsEvaluated the efficacy of L-DOPA derivatives in improving motor symptoms in Parkinson's patients.Highlighted the relevance of compounds like this compound in therapeutic strategies.

Cosmetic and Dermatological Applications

Due to its antioxidant properties attributed to the presence of catechol groups from the dihydroxyphenyl moiety, this compound is also being explored in cosmetic formulations. It may provide skin benefits by neutralizing free radicals and promoting skin health through enhanced blood circulation .

Comparison with Similar Compounds

Caffeic Acid Derivatives

Caffeic acid (3,4-dihydroxycinnamic acid) and its esters/amides share the catechol group with the target compound. Key differences include:

  • Synthetic Pathways : Biotransformation of caffeic acid using enzymes often yields dimers/trimers (e.g., 1,4-benzodioxane derivatives) under specific pH or surfactant conditions . In contrast, the target compound requires stereoselective amidation and salt formation (HBr), as seen in synthetic protocols for similar amines .

N,N-Dialkylamide Derivatives

Compounds like (3R,4S)-N,N-Diisopropyl-4-hydroxy-4-(p-methoxyphenyl)-3-methylbutanamide (syn-4c) share the N,N-dialkylamide motif but differ in:

  • Aromatic Substitution : The target compound’s catechol group provides stronger hydrogen-bonding capacity compared to syn-4c’s p-methoxyphenyl group.
  • Physicochemical Properties : The HBr salt of the target compound enhances aqueous solubility, whereas syn-4c’s oil-like consistency (evidenced by NMR and IR data) suggests lower polarity .

Polymeric Analogues

Poly[oxy-1-carboxy-2-(3,4-dihydroxyphenyl)ethylene], a corrected structure from Chemistry of Natural Compounds, is a polymer with repeating catechol-ethylene units. Unlike the monomeric target compound, this polymer exhibits:

  • Molecular Weight : High molecular weight limits bioavailability but improves mechanical stability for biomaterial applications.
  • Functionalization : The polymer’s polyether backbone contrasts with the target compound’s amide-based structure, affecting degradation profiles .

Research Findings and Implications

  • Bioactivity: The catechol group in the target compound likely confers antioxidant activity akin to caffeic acid derivatives, while the dimethylamino group may enhance CNS targeting .
  • Stability : Unlike paramagnetic caffeic esters (e.g., 17, 18), which require radical stabilization, the HBr salt form of the target compound improves shelf-life and crystallinity .
  • Synthetic Challenges : Stereoselective synthesis of the S-configuration remains a hurdle, contrasting with racemic mixtures often reported for similar amines .

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr generally follows a sequence of:

  • Preparation of the appropriate hydroxyphenyl-substituted propionic acid or ester intermediate.
  • Protection of sensitive hydroxyl groups on the aromatic ring.
  • Formation of the amide bond with N,N-dimethylmethylamine or its derivatives.
  • Deprotection of hydroxyl groups if protected.
  • Conversion to the hydrobromide salt form.

Preparation of the Hydroxyphenyl Propionic Acid/Ester Intermediate

One common approach starts with the synthesis of 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid or its esters. This can be achieved by:

  • Aldol or related condensation reactions involving substituted benzaldehydes and suitable ketene acetals or equivalents under mild conditions (e.g., pyridine-N-oxide and LiCl in DMF under nitrogen), yielding hydroxy-substituted propionate esters in moderate to good yields (~69%).

  • Saponification or hydrolysis of esters to afford the corresponding acids using KOH in aqueous alcoholic solutions at elevated temperatures (~78 °C for 6 h).

Protection of Catechol Hydroxyl Groups

The catechol (3,4-dihydroxyphenyl) moiety is prone to oxidation and side reactions; thus, hydroxyl protection is often necessary during synthesis:

  • Protection can be achieved by reaction with acyl chlorides or mesylates to form acetyl or mesyl protecting groups, respectively, under basic conditions.

  • This step stabilizes the catechol during subsequent amide bond formation and other transformations.

Formation of the Amide Bond

The key step involves coupling the acid (or activated acid derivative) with N,N-dimethylmethylamine to form the amide:

  • Activation methods include the use of carbodiimides such as dicyclohexylcarbodiimide (DCC) or azide coupling techniques to activate the carboxyl group for nucleophilic attack by amines.

  • The reaction is typically performed in aprotic solvents like acetonitrile at room temperature, often over 12 hours, to afford the amide in good yields.

  • Alternative methods involve hydrazinolysis of esters to hydrazides followed by substitution with amines.

Formation of the Hydrobromide Salt

The final step is conversion of the free amide base to its hydrobromide salt to enhance stability and solubility:

  • Use of hydrobromic acid (HBr) in solution is common. Recently, a mild and effective reagent, HBr–DMPU complex (hydrobromic acid complexed with 1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone), has been developed. This complex is stable at room temperature and allows selective hydrobromination and salt formation under mild conditions without side reactions.

  • The HBr–DMPU complex eliminates the need for gaseous HBr and harsh acidic conditions, providing a safer and more controllable method to obtain the hydrobromide salt.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield/Notes Reference
Esterification Aldol-like condensation 4-chlorobenzaldehyde + trimethylsilyl ketene acetal, pyridine-N-oxide, LiCl, DMF, N2, RT ~69% yield ester intermediate
Saponification Hydrolysis KOH in 50% aqueous alcohol, 78 °C, 6 h Carboxylic acid intermediate
Hydroxyl Protection Acylation/Mesylation Acyl chlorides or mesyl chlorides, base, suitable solvent Protect catechol hydroxyl groups
Amide Bond Formation Coupling DCC or azide coupling, amine, acetonitrile, RT, 12 h Good yields of amide
Hydrobromide Salt Formation Salt formation HBr–DMPU complex, mild conditions, RT Stable hydrobromide salt, selective reaction

Research Findings and Advantages of Modern Methods

  • The use of DCC and azide coupling methods for amide bond formation is well-established, providing efficient and selective peptide bond formation without harsh conditions.

  • The HBr–DMPU complex represents a significant advancement in salt formation chemistry, offering a safer, more selective, and easier-to-handle reagent compared to traditional gaseous HBr or aqueous HBr solutions. It avoids side reactions such as polymerization or ester cleavage and allows for high yields and functional group tolerance.

  • Protection strategies for catechol hydroxyls prevent oxidative degradation and side reactions, improving overall yield and purity of the final compound.

  • Industrially, the use of readily available starting materials such as hydroxymethyl trimethylacetic acid and simple esterification/ammonolysis steps provides a cost-effective and scalable route to related amide intermediates.

Q & A

Q. What are the optimal synthetic routes for (S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr, and how can enantiomeric purity be ensured?

Methodological Answer:

  • Synthesis Design : Use chiral auxiliaries or asymmetric catalysis to preserve the (S)-configuration. For example, a reductive amination approach with (S)-methylamine derivatives can maintain stereochemical integrity.
  • Purification : Employ chiral column chromatography (e.g., using amylose- or cellulose-based columns) or recrystallization with chiral resolving agents to isolate enantiomerically pure fractions.
  • Validation : Confirm enantiopurity via polarimetry, chiral HPLC, or 1H^{1}\text{H}-NMR with chiral shift reagents .

Q. How should researchers design experiments to assess the compound’s antioxidant activity in vitro?

Methodological Answer:

  • Assay Selection : Use standardized assays like DPPH radical scavenging, FRAP, or ORAC, with positive controls (e.g., ascorbic acid or Trolox).
  • Experimental Design : Implement a split-plot design (as in ) to test multiple concentrations across replicates. Include four replicates per concentration to account for variability.
  • Data Analysis : Normalize activity to molar concentration and compare IC50_{50} values using ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data for structural confirmation be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR chemical shifts with computational predictions (e.g., DFT calculations).
  • Supplementary Techniques : Use HRMS to confirm molecular weight and X-ray crystallography for absolute stereochemical assignment. For hygroscopic salts (like HBr), ensure samples are thoroughly dried to avoid solvent interference in spectra .

Q. What strategies are effective in analyzing the compound’s functional selectivity for serotonin receptors (e.g., 5-HT2C_{2C}2C​) versus other monoamine targets?

Methodological Answer:

  • Receptor Binding Assays : Perform competitive binding studies using radiolabeled ligands (e.g., 3^3H-ketanserin for 5-HT2C_{2C}) across a panel of receptors (e.g., 5-HT2A_{2A}, dopamine D2_2).
  • Functional Assays : Measure intracellular calcium flux or cAMP modulation in transfected cell lines to assess agonism/antagonism.
  • Data Interpretation : Calculate selectivity ratios (KiK_i or EC50_{50} ratios) and use molecular docking to correlate structural features with receptor interactions .

Q. How can environmental stability and degradation pathways of this compound be systematically evaluated?

Methodological Answer:

  • Environmental Simulation : Use OECD guidelines for hydrolysis (pH 4–9), photolysis (UV light exposure), and biodegradation (activated sludge tests).
  • Analytical Monitoring : Employ LC-MS/MS to quantify degradation products. For phenolic derivatives (e.g., 3,4-dihydroxyphenyl byproducts), use electrochemical detection for enhanced sensitivity.
  • Ecotoxicology : Assess acute toxicity in Daphnia magna or algae to model ecological risks .

Data Contradiction Analysis

Q. How should conflicting results in antioxidant activity between DPPH and FRAP assays be addressed?

Methodological Answer:

  • Mechanistic Investigation : DPPH measures radical scavenging via electron transfer, while FRAP evaluates reducing capacity. Test the compound’s redox potential (via cyclic voltammetry) to clarify its dominant mechanism.
  • Interference Checks : Ensure the compound does not absorb at assay wavelengths (e.g., 517 nm for DPPH), which may skew results.
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify assay-specific variables contributing to discrepancies .

Q. What steps are critical when observed receptor binding data conflicts with in silico docking predictions?

Methodological Answer:

  • Force Field Refinement : Re-run docking simulations with adjusted parameters (e.g., solvation effects, flexible side chains) using software like AutoDock Vina or Schrödinger.
  • Mutagenesis Studies : Validate key binding residues by creating receptor mutants (e.g., Ala scanning) and re-test binding affinity.
  • Crystallographic Validation : If feasible, solve the co-crystal structure of the compound bound to the receptor to resolve steric/electronic mismatches .

Safety and Handling

Q. What precautions are necessary when handling the hygroscopic HBr salt form of this compound?

Methodological Answer:

  • Storage : Store in a desiccator with anhydrous calcium sulfate or silica gel. Use argon/vacuum sealing for long-term storage.
  • Handling : Work under inert atmosphere (N2_2 glovebox) to prevent hydrolysis. For weighing, pre-dry the compound at 40°C under vacuum for 2 hours.
  • Waste Disposal : Neutralize HBr with aqueous NaHCO3_3 before disposal, following institutional hazardous waste protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr
Reactant of Route 2
(S)-3-(3,4-Dihydroxyphenyl)-N,N-dimethyl-2-methylaminopropionamide HBr

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